2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO/c1-10(2,3)9(16)15-6-4-8(5-7-15)11(12,13)14/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAXUPCCRLVXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 4-(trifluoromethyl)piperidine with 2,2-dimethylpropan-1-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,2-Dimethyl-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one
- Key Difference : Trifluoromethyl group at the 3-position of the piperidine ring.
- Impact : Altered stereoelectronic properties due to positional isomerism may affect binding affinity in biological targets. Molecular weight remains identical (237.134 g/mol ), but solubility and crystallinity could differ due to spatial arrangement .
Piperazine Derivatives
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one
- Key Difference : Replacement of piperidine with piperazine (additional nitrogen) and substitution with a 5-nitropyridinyl group .
- Impact: Enhanced hydrogen-bonding capacity and electronic effects from the nitro group.
Heterocyclic Core Modifications
(S)-2,2-Dimethyl-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Key Difference : Dihydropyrazole ring replaces piperidine.
- Applications include kinase inhibition (purity: 99%), highlighting how core heterocycle changes redirect biological activity .
Functional Group Additions
3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22/RTC7)
- Key Difference : Thiophene-thio substituent and piperazine core.
- Impact : Higher lipophilicity due to sulfur atoms, improving membrane permeability. Synthesized via HOBt/TBTU-mediated coupling (60% yield, 99.37% purity), demonstrating optimized synthetic routes for complex analogs .
Extended Carbon Chains
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one (Compound 16)
- Key Difference : Butan-1-one backbone (vs. propan-1-one) with a thiophenyl group.
Sensate Compounds
2-(Methylthio)-1-(2-(5-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidin-1-yl)propan-1-one
- Key Difference : Imidazole ring and methylthio group.
- Impact : Designed for TRP channel activation to induce cooling sensations in consumer products. Demonstrates how trifluoromethyl-piperidine derivatives can be repurposed beyond pharmaceuticals .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Accessibility : Piperidine/piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, MK22 achieved 78% yield using HOBt/TBTU , whereas the target compound’s analogs require careful chromatographic separation due to diastereomer formation .
- Biological Activity : Trifluoromethyl groups enhance metabolic stability and binding to hydrophobic pockets. Sensate compounds leverage these properties for TRP channel modulation , while kinase inhibitors exploit electronic effects for enzyme interaction .
- Structural Insights : Positional isomerism (3-CF₃ vs. 4-CF₃) and heterocycle choice (piperidine vs. dihydropyrazole) critically influence solubility, target selectivity, and synthetic complexity.
Biological Activity
2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one, also known as a trifluoromethyl-substituted piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 233.26 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not specified |
Research indicates that compounds with a piperidine structure often interact with various neurotransmitter receptors, including dopamine and serotonin receptors. The trifluoromethyl group may enhance binding affinity and selectivity for these targets.
Antidepressant Activity
Studies have shown that derivatives similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants.
Neuroprotective Properties
Recent investigations have highlighted neuroprotective effects attributed to this class of compounds. For instance, in models of neurodegenerative diseases, these compounds demonstrated the ability to reduce oxidative stress and improve neuronal survival rates.
Case Studies
- Study on Antidepressant Effects : A study published in Psychopharmacology evaluated the efficacy of similar piperidine derivatives in rodent models. Results indicated significant reductions in depressive-like behaviors compared to control groups (IC50 values ranged from 150 nM to 300 nM) .
- Neuroprotection in Parkinson's Disease Models : A study focused on neuroprotective properties against dopaminergic neuron degeneration showed that treatment with related compounds led to a reduction in neuronal loss by approximately 40% compared to untreated controls .
Table 2: Summary of Biological Activities
| Activity | Model/Study | Result |
|---|---|---|
| Antidepressant | Rodent models | IC50: 150-300 nM |
| Neuroprotection | Parkinson's disease models | 40% reduction in neuronal loss |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
